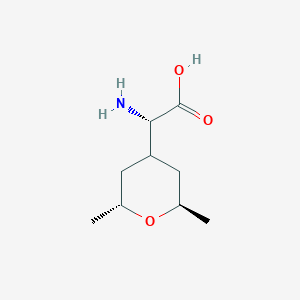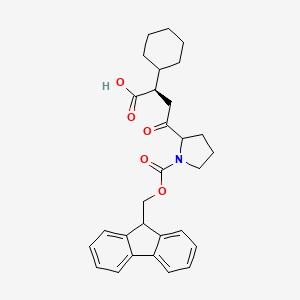
(S)-2-Amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid is a chiral amino acid derivative. This compound is characterized by its unique structure, which includes a tetrahydropyran ring and an amino acid moiety. The stereochemistry of the compound is defined by the (S) and (2R,6R) configurations, which contribute to its specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Strecker synthesis, which is a multi-step process starting with the condensation of an aldehyde with ammonia to form an imine. This imine then reacts with cyanide to produce an α-aminonitrile, which can be hydrolyzed to yield the desired amino acid .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chiral amino acid derivatives and tetrahydropyran-containing molecules. Examples include:
- ®-2-Amino-2-((2S,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid
- (S)-2-Amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)propionic acid
Uniqueness
What sets (S)-2-Amino-2-((2R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetic acid apart is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where stereospecific interactions are crucial .
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-[(2R,6R)-2,6-dimethyloxan-4-yl]acetic acid |
InChI |
InChI=1S/C9H17NO3/c1-5-3-7(4-6(2)13-5)8(10)9(11)12/h5-8H,3-4,10H2,1-2H3,(H,11,12)/t5-,6-,8+/m1/s1 |
Clave InChI |
WYSWUBIEXJLYKE-JKMUOGBPSA-N |
SMILES isomérico |
C[C@@H]1CC(C[C@H](O1)C)[C@@H](C(=O)O)N |
SMILES canónico |
CC1CC(CC(O1)C)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide](/img/structure/B14028275.png)












